(3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
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Overview
Description
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is an organic molecule with unique structural characteristics It contains both a 3,4-dihydroisoquinoline core and a pyrazole ring substituted with an ethoxy group and a fluorophenyl group
Preparation Methods
Synthetic routes and reaction conditions:
Starting materials: The synthesis of this compound generally begins with the preparation of 3,4-dihydroisoquinoline and a separately synthesized pyrazole derivative.
Reaction Steps:
Formation of 3,4-dihydroisoquinoline: A common method involves catalytic hydrogenation of isoquinoline.
Pyrazole derivative: The pyrazole ring with ethoxy and fluorophenyl groups can be synthesized through condensation reactions of hydrazines with 1,3-diketones, followed by nucleophilic substitution for the fluorophenyl group.
Coupling Reaction: The final step involves coupling the 3,4-dihydroisoquinoline with the pyrazole derivative using appropriate coupling agents like carbodiimides under controlled temperature and pH conditions.
Industrial production methods: Large-scale production could utilize continuous flow reactors to optimize reaction times and yields, minimizing waste and improving overall efficiency. Standard industrial practices may also employ solvent recovery systems and catalysts to maximize sustainability.
Chemical Reactions Analysis
Types of reactions:
Oxidation and Reduction: The isoquinoline ring can undergo oxidation to form isoquinolinones, while reductions can yield tetrahydroisoquinolines.
Substitution: The pyrazole moiety allows for further functional group substitutions, especially at positions adjacent to the ring nitrogens.
Common reagents and conditions:
Oxidation: Employing oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Utilizing hydrogen gas with palladium catalysts for hydrogenation.
Substitution: Using nucleophiles such as alkyl halides under base conditions for substitution reactions.
Major products formed:
Oxidation products: Isoquinolinones and carboxyl derivatives.
Reduction products: Tetrahydroisoquinolines.
Substitution products: Functionalized pyrazole derivatives.
Scientific Research Applications
In Chemistry: This compound's structure makes it a candidate for studying ligand-receptor interactions, and it can serve as a building block for synthesizing more complex molecules.
In Biology and Medicine:
Pharmacological potential: Its unique scaffold can be optimized for interactions with various biological targets, including enzymes and receptors, suggesting applications in drug discovery, particularly for neurological disorders or inflammation.
Bioactivity studies: Researchers might investigate its effects on cellular pathways and its potential role as an inhibitor or activator of specific enzymes.
In Industry:
Material science: The compound's stable structure could be investigated for applications in creating novel polymers or as a precursor in the production of advanced materials.
Mechanism of Action
The compound's mechanism of action depends largely on its interaction with biological targets. It might act as an inhibitor or modulator of enzyme activity. For instance, the 3,4-dihydroisoquinoline moiety could interact with neurotransmitter systems, while the pyrazole ring might target other cellular proteins or receptors.
Molecular targets and pathways involved: Potential targets include G-protein coupled receptors, ion channels, and various enzymes involved in signal transduction pathways. The pathways could range from neural signaling to inflammatory responses.
Comparison with Similar Compounds
(3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives: - Differ in the substituent on the isoquinoline ring.
1-(4-ethoxy-1H-pyrazol-3-yl) derivatives: - Differ in the substituents on the pyrazole ring or the type of aryl group attached.
Uniqueness: The combination of the dihydroisoquinoline moiety with a functionalized pyrazole ring is not commonly found in similar compounds, providing a unique scaffold for various chemical transformations and biological interactions.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-2-27-19-14-25(18-9-7-17(22)8-10-18)23-20(19)21(26)24-12-11-15-5-3-4-6-16(15)13-24/h3-10,14H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODCHRCZKPCVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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